N-(3-(2-(4-Morpholinyl)ethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene)aniline
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Overview
Description
N-(3-(2-(4-Morpholinyl)ethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene)aniline is a complex organic compound that features a morpholine ring, a phenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-(4-Morpholinyl)ethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene)aniline typically involves multi-step organic reactions. One common method involves the condensation of morpholine with a suitable phenyl-thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 90°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-(4-Morpholinyl)ethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Often carried out in anhydrous conditions to prevent the decomposition of the reducing agent.
Substitution: Requires the presence of a suitable leaving group and can be facilitated by catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-(2-(4-Morpholinyl)ethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-(2-(4-Morpholinyl)ethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N’-(2-(4-morpholinyl)ethyl)carbodiimide: A carbodiimide with similar structural features but different functional groups.
N-(2-(4-Morpholinyl)ethyl)-3-(1-naphthyl)acrylamide: Another compound with a morpholine ring and different aromatic substituents.
Uniqueness
N-(3-(2-(4-Morpholinyl)ethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene)aniline is unique due to its combination of a thiazole ring with a morpholine and phenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C21H23N3OS |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-(2-morpholin-4-ylethyl)-N,4-diphenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H23N3OS/c1-3-7-18(8-4-1)20-17-26-21(22-19-9-5-2-6-10-19)24(20)12-11-23-13-15-25-16-14-23/h1-10,17H,11-16H2 |
InChI Key |
AWOZOTYYIIZEQB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(=CSC2=NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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